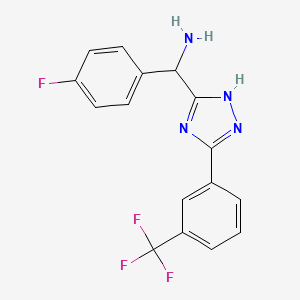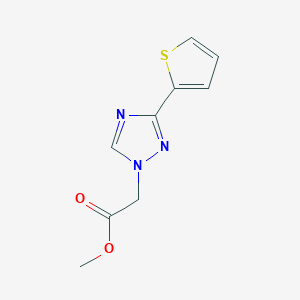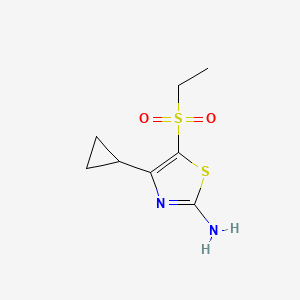![molecular formula C11H10N4O2 B15057178 1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B15057178.png)
1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is a complex heterocyclic compound that has garnered interest in various fields of scientific research
準備方法
The synthesis of 1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multicomponent reactions and cyclocondensation processes. One common synthetic route includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation and cyclotransamination to form the desired bicyclic structure . Industrial production methods often employ similar multicomponent reactions, optimized for large-scale synthesis with high yield and purity.
化学反応の分析
1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional fused ring systems.
科学的研究の応用
1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to active sites of enzymes or proteins, inhibiting their activity. This inhibition can occur through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar bicyclic structure and exhibit a wide range of biological activities, including hypoglycemic activity and calcium channel antagonism.
Cyclopenta[b]pyridine-3-carbonitrile derivatives: These compounds are used as corrosion inhibitors and have applications in materials science.
Thieno[2,3-d]pyrimidine derivatives: These compounds are known for their antibacterial activity and potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C11H10N4O2 |
|---|---|
分子量 |
230.22 g/mol |
IUPAC名 |
1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N4O2/c16-11(17)9-4-15(6-14-9)10-7-2-1-3-8(7)12-5-13-10/h4-6H,1-3H2,(H,16,17) |
InChIキー |
GCNLCJBUJFZBCK-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)N=CN=C2N3C=C(N=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B15057096.png)
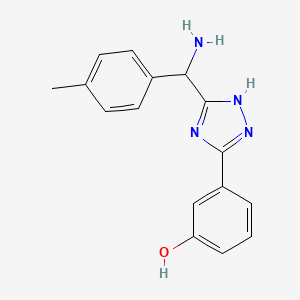
![4-Chloro-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B15057117.png)
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide](/img/structure/B15057124.png)
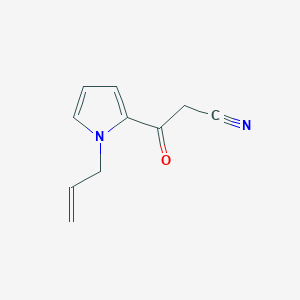

![7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B15057138.png)
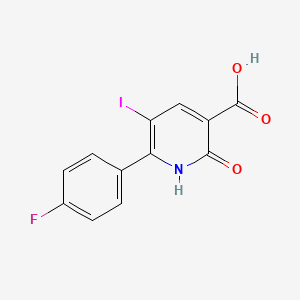
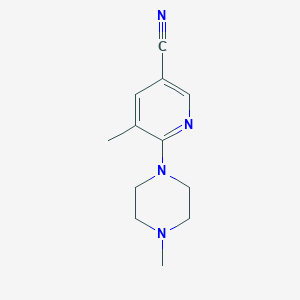
![1-(3-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15057150.png)
